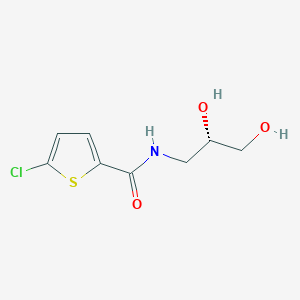

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide

Description

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide, commonly known as Rivaroxaban (BAY-59-7939), is a selective direct Factor Xa inhibitor used clinically as an oral anticoagulant. Its chemical structure (C₁₉H₁₈ClN₃O₅S, MW: 435.88 g/mol) features a thiophene-2-carboxamide core substituted with a 5-chloro group and a complex (2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl side chain . The (S)-enantiomer configuration is critical for its pharmacological activity, enabling high-affinity binding to Factor Xa and inhibition of thrombin generation . Rivaroxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC) and is widely prescribed for stroke prevention in atrial fibrillation and venous thromboembolism treatment.

Properties

IUPAC Name |

5-chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-7-2-1-6(14-7)8(13)10-3-5(12)4-11/h1-2,5,11-12H,3-4H2,(H,10,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLVWXBCSNCNJA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amide Formation: The acid chloride is reacted with (S)-2,3-dihydroxypropylamine under controlled conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Formation of 2,3-dioxopropyl derivatives.

Reduction: Formation of 2,3-dihydroxypropylamine derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Materials Science: Explored for its potential in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes such as kinases or proteases, inhibiting their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

GPi 688

- Structure: GPi 688 (2-chloro-N-(1-((R)-2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide) shares a thiophene-pyrrole carboxamide backbone but differs in substituents, including a tetrahydroquinolin group and a distinct stereochemical configuration .

- Target and Activity : Unlike Rivaroxaban, GPi 688 is a glycogen phosphorylase inhibitor, targeting the indole allosteric site to reduce hepatic glucose production. It demonstrates efficacy in lowering glucagon-mediated hyperglycemia in preclinical models .

- Therapeutic Application : Primarily investigated for diabetes management, contrasting with Rivaroxaban’s anticoagulant use.

CP-316819

- Structure: CP-316819 (5-chloro-N-((2S,3R)-3-hydroxy-4-(methoxy(methyl)amino)-4-oxo-1-phenylbutan-2-yl)-1H-indole-2-carboxamide) replaces the thiophene ring with an indole carboxamide and incorporates a methoxy(methyl)amino group .

- Activity : Functions as a glycogen phosphorylase inhibitor but with a distinct binding mechanism compared to GPi 688.

- Divergent Applications : While both Rivaroxaban and CP-316819 target metabolic enzymes, their structural differences dictate opposing therapeutic roles (anticoagulation vs. glycemic control).

Patented Crystalline Form ()

- Structure: A triazole-containing analog (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate) features a triazine substituent instead of Rivaroxaban’s morpholino group .

- Key Differences :

- Enhanced crystallinity improves stability and bioavailability.

- The triazine group may alter pharmacokinetics, such as plasma protein binding or half-life.

Iosimenol ()

- Structure: Iosimenol (C₃₁H₃₆I₆N₆O₁₄) contains multiple 2,3-dihydroxypropyl groups and iodine atoms, enabling its use as an iodinated X-ray contrast agent .

- Functional Contrast: Despite sharing dihydroxypropyl substituents, Iosimenol’s iodine-rich structure facilitates radiopacity, while Rivaroxaban’s substituents optimize Factor Xa binding.

Thiophene Derivatives from

Compounds 6a–6c (e.g., 5-(4,5-bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde) share a thiophene-carboxaldehyde core but lack the dihydroxypropyl and oxazolidinone groups critical to Rivaroxaban .

- Key Differences: Physical Properties: Higher melting points (e.g., 140–145°C for 6a vs. Rivaroxaban’s amorphous solid state) due to rigid carbazole/diphenylamino substituents . Applications: These derivatives are explored in organic electronics (e.g., OLEDs), unlike Rivaroxaban’s biomedical focus.

Biological Activity

(S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, which are of significant interest in medicinal chemistry. This article explores the compound's biological properties, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its thiophene structure. The compound features a unique dihydroxypropyl side chain that may contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Starting from appropriate thiophene precursors.

- Chlorination : Introduction of the chlorine atom at the 5-position.

- Amidation : Reaction with a dihydroxypropylamine derivative to form the final amide.

Each step requires optimization for yield and purity, often utilizing various solvents and catalysts depending on reaction conditions.

Antimicrobial Activity

A comparative analysis with structurally similar compounds reveals that this compound may possess enhanced antimicrobial properties due to its unique functional groups. The following table summarizes related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-thiophene-2-carboxylic acid | Thiophene ring with carboxylic acid | Antimicrobial |

| N-(2-hydroxypropyl)-5-chlorothiophene-2-carboxamide | Hydroxyl group instead of dihydroxypropyl | Anti-inflammatory |

| 4-Methyl-thiophene-2-carboxamide | Methyl substitution on thiophene | Antioxidant |

| 5-Bromo-thiophene-2-carboxamide | Bromine substitution instead of chlorine | Antimicrobial |

| This compound | Chlorine and dihydroxypropyl side chain | Potentially broad-spectrum |

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have begun to investigate the biological activities of this compound:

- Antibacterial Studies : Initial assays have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Anti-inflammatory Potential : The presence of hydroxyl groups in the side chain may contribute to anti-inflammatory effects observed in related compounds. Further studies are needed to elucidate these mechanisms more clearly.

Future Directions

To fully understand the biological potential of this compound, further research is essential:

- Targeted Assays : Conducting specific biological assays to determine MIC values against a broader range of pathogens.

- Mechanism Studies : Investigating the mechanisms through which this compound exerts its effects at the molecular level.

- In Vivo Studies : Assessing pharmacokinetics and bioavailability in animal models to evaluate therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for (S)-5-Chloro-N-(2,3-dihydroxypropyl)thiophene-2-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling 5-chlorothiophene-2-carbonyl chloride with a chiral dihydroxypropylamine derivative. Evidence from structurally analogous compounds (e.g., rivaroxaban derivatives) suggests using stepwise protocols:

- Step 1: React 5-chlorothiophene-2-carbonyl chloride with a protected (S)-2,3-dihydroxypropylamine precursor under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Step 2: Deprotect the hydroxyl groups using mild acidic or enzymatic conditions to retain stereochemical integrity .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust equivalents of coupling agents (e.g., DCC or EDC) to improve yields (>70%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy: Assign peaks for the thiophene ring (δ 7.0–7.5 ppm for aromatic protons), dihydroxypropyl chain (δ 3.5–4.5 ppm for hydroxyls), and amide protons (δ 8.0–10.0 ppm) .

- IR Spectroscopy: Validate the amide C=O stretch (~1667 cm⁻¹) and hydroxyl groups (~3371 cm⁻¹) .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 410.89) .

Basic: How should researchers handle solubility and stability challenges during in vitro assays?

Methodological Answer:

- Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM). For aqueous buffers (pH 7.4), add co-solvents like PEG-400 (<5% v/v) to prevent precipitation .

- Stability: Store lyophilized samples at 2–8°C under inert gas (argon) to avoid hydrolysis of the amide bond. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced: What are the primary degradation pathways of this compound under hydrolytic or oxidative conditions?

Methodological Answer:

Degradation studies on related thiophene carboxamides (e.g., rivaroxaban) reveal two key pathways:

- Hydrolytic Degradation: The amide bond undergoes cleavage in acidic/basic conditions, forming 5-chlorothiophene-2-carboxylic acid and (S)-2,3-dihydroxypropylamine. This is confirmed by LC-MS detection of [M-18]+ fragments .

- Oxidative Degradation: The thiophene sulfur may oxidize to sulfoxide derivatives, identifiable via shifts in UV spectra (λmax > 270 nm) and MS/MS fragmentation .

Mitigation: Stabilize formulations using antioxidants (e.g., ascorbic acid) and pH-controlled buffers (pH 5–6) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets (e.g., coagulation factors)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with Factor Xa’s S1/S4 pockets. Key residues (e.g., Tyr228, Glu146) form hydrogen bonds with the carboxamide and dihydroxypropyl groups .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) to validate affinity .

- Validation: Cross-reference with crystallographic data from structurally similar anticoagulants (e.g., rivaroxaban-bound Factor Xa PDB: 2W26) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Variability: Re-evaluate protocols for enzyme-based (e.g., Factor Xa inhibition) vs. cell-based assays (e.g., platelet aggregation). Adjust ATP concentrations or serum protein levels to mimic physiological conditions .

- Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) for binding kinetics (KD < 10 nM) and animal models (e.g., rat thrombosis) for in vivo efficacy .

- Data Normalization: Use internal standards (e.g., rivaroxaban) to calibrate inter-lab variability .

Advanced: What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Resolution: Employ immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates. Optimize reaction time (12–24 hr) and temperature (25°C) to achieve >99% ee .

- Asymmetric Catalysis: Use chiral oxazolidinone auxiliaries during amide bond formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 80:20) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.